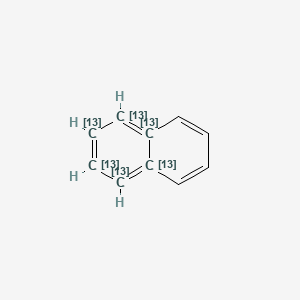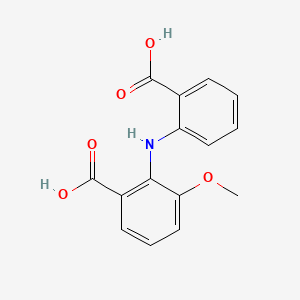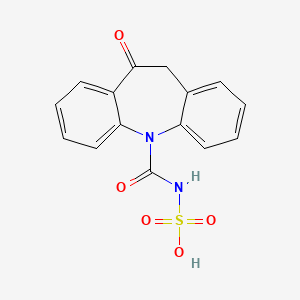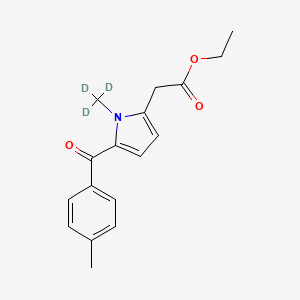
S-(N-Methylcarbamoyl)glutathione-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(N-Methylcarbamoyl)glutathione-d3 is a chemically reactive glutathione conjugate identified by CAS No. 127633-23-2. . This compound is a stable isotope-labeled version of S-(N-Methylcarbamoyl)glutathione, which is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-Methylcarbamoyl)glutathione-d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. This process is typically carried out using deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
S-(N-Methylcarbamoyl)glutathione-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
S-(N-Methylcarbamoyl)glutathione-d3 is widely used in scientific research, including:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: The compound is used to study the metabolic pathways and interactions of glutathione conjugates.
Medicine: It is used in pharmacokinetic and metabolic studies to understand the behavior of drugs and their metabolites.
Industry: The compound is used in quality control applications for the production of glutathione and related compounds
Wirkmechanismus
The mechanism of action of S-(N-Methylcarbamoyl)glutathione-d3 involves its ability to donate an N-methylcarbamoyl moiety to nucleophilic amino acids like cysteineThe compound’s reactivity is attributed to its chemically reactive glutathione conjugate structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(N-Methylcarbamoyl)glutathione: The non-deuterated version of the compound.
N-Methylformamide (NMF): An investigational antitumor agent related to the compound.
Uniqueness
S-(N-Methylcarbamoyl)glutathione-d3 is unique due to its stable isotope labeling, which allows for precise quantitation and tracking in metabolic studies. The incorporation of deuterium atoms enhances the compound’s stability and provides valuable insights into its pharmacokinetic and metabolic profiles .
Eigenschaften
CAS-Nummer |
127633-23-2 |
|---|---|
Molekularformel |
C12H20N4O7S |
Molekulargewicht |
367.391 |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(trideuteriomethylcarbamoylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1/i1D3 |
InChI-Schlüssel |
ROWIKVIWEBGFSY-LLYRNZNTSA-N |
SMILES |
CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Synonyme |
N-[N-L-γ-Glutamyl-S-[(methyl-d3-amino)carbonyl]-L-cysteinyl]glycine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)
![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)
